molecular formula C18H16F2N2O B6641762 4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile

4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile

Cat. No. B6641762
M. Wt: 314.3 g/mol
InChI Key: BCRACWBRSDDJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile, also known as DFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile acts as a potent inhibitor of FAAH, binding to the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels in the body, which can have a range of physiological effects. This compound has also been found to act as an allosteric modulator of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and complex. This compound has been found to increase endocannabinoid levels in the body, leading to a range of physiological effects, including pain relief, appetite suppression, and mood elevation. This compound has also been found to have anti-inflammatory and neuroprotective effects, making it a promising tool for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile has several advantages for use in lab experiments. It is a potent inhibitor of FAAH, making it a valuable tool for investigating the endocannabinoid system. It also has a wide range of physiological effects, making it useful for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its potency and selectivity for FAAH may vary depending on the experimental conditions, making it important to carefully control for these factors in lab experiments.

Future Directions

There are several future directions for research on 4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile. One promising area of investigation is its potential applications in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. This compound has also been found to have anti-inflammatory effects, making it a potential tool for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the long-term effects and potential risks associated with this compound use.

Synthesis Methods

The synthesis of 4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile involves a series of chemical reactions that ultimately lead to the formation of the final product. The first step involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form 2,5-difluorobenzaldoxime. This intermediate is then reacted with 4-(chloromethyl)benzonitrile to form the desired product, this compound.

Scientific Research Applications

4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile has been widely used in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the study of the endocannabinoid system (ECS). The ECS is a complex biological system that plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. This compound has been found to act as a potent inhibitor of the ECS enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound can increase endocannabinoid levels in the body, leading to a range of physiological effects.

properties

IUPAC Name

4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c19-14-5-6-17(20)16(7-14)18-8-15(23)11-22(18)10-13-3-1-12(9-21)2-4-13/h1-7,15,18,23H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRACWBRSDDJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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